molecular formula C9H14N2O B13223377 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL

Cat. No.: B13223377
M. Wt: 166.22 g/mol
InChI Key: DLBRLUOZCGGVOE-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL is an organic compound that features a pyridine ring substituted at the 4-position with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL typically involves the reaction of 4-pyridinecarboxaldehyde with 2-methyl-2-nitropropane, followed by reduction and subsequent amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-Keto-2-methyl-1-(pyridin-4-YL)propan-1-OL.

    Reduction: 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-amine.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in various assays .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL: Similar structure but with the pyridine ring substituted at the 3-position.

    3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL: Pyridine ring substituted at the 2-position.

    3-Amino-2-methyl-1-(pyridin-5-YL)propan-1-OL: Pyridine ring substituted at the 5-position.

Uniqueness

The unique substitution pattern of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL at the 4-position of the pyridine ring imparts distinct chemical and biological properties. This positional isomerism can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-methyl-1-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7,9,12H,6,10H2,1H3

InChI Key

DLBRLUOZCGGVOE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=NC=C1)O

Origin of Product

United States

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